1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine
Description
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-19(21-13-11-20(12-14-21)16-6-2-1-3-7-16)17-8-4-10-22(17)27(24,25)18-9-5-15-26-18/h1-3,5-7,9,15,17H,4,8,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTAXIYVGXRTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain. This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD).
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory. The compound’s mode of action is characterized by both competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This can help alleviate the symptoms of diseases like AD, where there is a deficiency of acetylcholine.
Biological Activity
1-Phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperazine core substituted with a phenyl group and a thiophene-2-sulfonyl-pyrrolidine moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of piperazine, including those with thiophene and sulfonyl groups, exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including A-549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 12.5 | Apoptosis induction |
| HCT-8 | 15.0 | Cell cycle arrest |
| HepG2 | 10.0 | Mitochondrial disruption |
Antidiabetic Activity
The compound has also been evaluated for its antidiabetic effects, particularly as an inhibitor of alpha-amylase and alpha-glucosidase enzymes. In vitro assays demonstrated that it could effectively reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes, supporting its potential as a therapeutic agent for diabetes management.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Alpha-amylase | 20.0 | Competitive |
| Alpha-glucosidase | 18.5 | Non-competitive |
Study on Anticancer Properties
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways, which are critical for apoptosis .
Molecular Docking Analysis
Molecular docking simulations revealed that this compound interacts favorably with key target proteins involved in cancer progression and glucose metabolism. The binding energies suggest a strong affinity for both alpha-amylase and glucosidase, indicating that structural modifications could enhance efficacy further .
Scientific Research Applications
Pharmacological Applications
Research has indicated several promising applications for this compound:
Metabolic Disorders
The compound has been identified as a potential therapeutic agent for metabolic diseases. It acts as an agonist for G-protein coupled receptor 43 (GPR43), which plays a critical role in regulating metabolism, inflammation, and energy homeostasis. Studies suggest that it could be beneficial in treating conditions such as:
- Diabetes Mellitus : By modulating insulin sensitivity and glucose metabolism.
- Obesity : Through appetite regulation and fat metabolism.
- Dyslipidemia : By influencing lipid profiles and reducing cardiovascular risks .
Antimicrobial Activity
Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. The specific compound may inhibit the growth of various bacterial strains, offering a potential avenue for developing new antibiotics amid rising resistance to existing drugs .
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer activity. Research into related piperazine derivatives has demonstrated their ability to inhibit cancer cell proliferation across multiple tumor types, including breast and lung cancers. The mechanism may involve interference with specific signaling pathways crucial for cancer cell survival and growth .
Case Studies
Several studies have explored the applications of similar compounds, providing insights into the potential efficacy of 1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine:
Study on GPR43 Agonists
A study focused on the effects of GPR43 activation revealed that compounds similar to our target can significantly improve metabolic parameters in diabetic models. The results indicated reductions in blood glucose levels and improvements in lipid profiles, supporting the hypothesis that this class of compounds can effectively manage metabolic disorders .
Antimicrobial Screening
In vitro assays conducted on related piperazine derivatives showed promising antimicrobial activity against Staphylococcus aureus and other pathogenic bacteria. These findings highlight the potential of this compound in addressing infectious diseases, particularly those resistant to conventional treatments .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues of Piperazine Derivatives
The following table summarizes key structural analogs, their substituents, biological activities, and synthetic methodologies:
Key Observations :
- Electron-Withdrawing Groups : The thiophene-2-sulfonyl group in the target compound may enhance binding to electron-rich receptors, akin to trifluoromethylsulfonyl groups in acaricidal derivatives (e.g., Compound 5-1) .
- Receptor Specificity : Arylpiperazines like p-MPPI demonstrate that methoxyphenyl and benzamido groups confer 5-HT1A antagonism, suggesting the target compound’s thiophene sulfonyl group could modulate similar receptor interactions .
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : Bulky groups (e.g., pyrazole in LASSBio-579) enhance receptor affinity but may reduce bioavailability. The target compound’s pyrrolidine-carbonyl group balances bulk and flexibility .
- Electron Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) improve binding to targets like efflux pumps () or serotonin receptors .
- Aromatic Interactions : Methoxyphenyl () and fluorophenyl () groups enhance π-π stacking, suggesting the target compound’s phenyl and thiophene rings may contribute similarly .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-phenyl-4-[1-(thiophene-2-sulfonyl)pyrrolidine-2-carbonyl]piperazine with high yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., palladium on carbon for hydrogenation steps). Control temperature (e.g., reflux for acylation reactions) and monitor progress using thin-layer chromatography (TLC) or HPLC. Purify intermediates via column chromatography or recrystallization .
- Example Conditions :
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Acylation | DMF | None | 80°C | 65–75% |
| Sulfonylation | CH₂Cl₂ | Triethylamine | RT | 70–85% |
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., piperazine ring protons at δ 3.0–3.5 ppm, thiophene sulfonyl group at δ 7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders. Store in airtight containers at 2–8°C. In case of skin contact, rinse with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of similar piperazine derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., fluorophenyl vs. chlorophenyl groups) and testing against standardized assays (e.g., kinase inhibition). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent polarity, cell line variability) .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve logP (lipophilicity) by introducing electron-withdrawing groups (e.g., fluorine) to enhance blood-brain barrier penetration. Reduce metabolic degradation via methylation of labile protons or prodrug formulation . Validate bioavailability using LC-MS/MS in plasma samples from rodent models .
Q. How can reaction intermediates be characterized to ensure correct progression in multi-step synthesis?
- Methodological Answer : Use HPLC-MS to track intermediates in real-time. For unstable intermediates, employ low-temperature NMR (e.g., –40°C in CD₂Cl₂). Confirm stereochemistry of the pyrrolidine ring using X-ray crystallography or NOESY experiments .
Data Contradiction Analysis
Q. Why do studies report varying inhibitory potencies for piperazine-based compounds against the same target?
- Methodological Answer : Differences may arise from assay conditions (e.g., ATP concentration in kinase assays) or protein isoform variability . Validate results using orthogonal methods (e.g., crystallography for binding mode confirmation) and cross-reference with PubChem bioactivity data .
Experimental Design Recommendations
- Biological Testing : Use 3D tumor spheroids instead of monolayer cultures to better mimic in vivo conditions for anticancer activity studies .
- Stability Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
